3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane
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Overview
Description
3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that induces a therapeutic effect. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biological pathway .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a range of effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, or blocking the action of harmful enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the Thiadiazole Ring: The thiadiazole ring can be synthesized separately and then attached to the azepane ring through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the thiadiazole moiety.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, especially on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In the industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane
- 3-(4-bromophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane
- 3-(4-methylphenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane might confer unique properties such as increased lipophilicity or enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-11-15(22-19-18-11)16(21)20-9-3-2-4-13(10-20)12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWAEBUGZDDFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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